Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
Overview
Description
Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallographic and Spectroscopic Analysis
Acetic acid esters, including variants like 2-(4-acetyl-2-methylphenoxy)-, methyl ester, have been utilized in crystallographic and NMR spectroscopic studies. For instance, Cross, Flower, and Pritchard (1999) demonstrated the preparation and characterization of acetic acid esters using single crystal X-ray diffraction and 13C{1H}NMR spectroscopy. This approach is crucial for predicting the resonant frequency of equivalent carbons in related compounds and calculating the equilibrium in azo-hydrazone compounds (Cross, Flower, & Pritchard, 1999).
Synthesis and Biological Evaluation
Dahiya, Pathak, and Bhatt (2006) explored the synthesis of new acetic acid derivatives, including 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant potential against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (Dahiya, Pathak, & Bhatt, 2006).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide insights into the versatility of acetic acid esters. For instance, Thio, Kornet, Tan, and Tompkins (1979) focused on the preparation of methyl esters of phenoxyacetic acids, highlighting techniques like esterification and gas chromatographic analysis. This research emphasizes the practical applications in analytical chemistry and the potential for refining and improving chemical synthesis methods (Thio et al., 1979).
Molecular Imprinted Polymer Applications
Omidi, Behbahani, Samadi, Sedighi, and Shahtaheri (2014) demonstrated the use of molecular imprinted polymer nanoparticles for the selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices. This highlights the application of acetic acid esters in environmental and biological sample analysis, showcasing the potential for high specificity and sensitivity in detecting trace amounts of compounds (Omidi et al., 2014).
Properties
IUPAC Name |
methyl 2-(4-acetyl-2-methylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-6-10(9(2)13)4-5-11(8)16-7-12(14)15-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOUTCDDAKSUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598230 | |
Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166953-80-6 | |
Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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